N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is a chemical compound with the molecular formula C14H18N2O3 It is known for its unique structure, which includes a hydroxycyclopentyl group and a phenethyl group attached to an oxalamide backbone
Mechanism of Action
Target of Action
It is structurally similar to cyclopentolate , a muscarinic antagonist . Therefore, it might also target muscarinic receptors.
Mode of Action
As a potential muscarinic antagonist, this compound might interact with muscarinic receptors, blocking their activity . This blockage prevents the normal function of these receptors, leading to changes in cellular activities .
Result of Action
As a potential muscarinic antagonist, it might cause effects such as pupil dilation (mydriasis) and prevention of the eye from focusing/accommodating (cycloplegia) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide typically involves the reaction of a hydroxycyclopentyl derivative with a phenethylamine derivative in the presence of an oxalyl chloride reagent. The reaction is usually carried out under controlled conditions, such as low temperature and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The phenethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethyl derivatives.
Scientific Research Applications
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N1-((1-hydroxycyclopentyl)methyl)-N2-(2-methoxyphenyl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(pyridin-3-yl)oxalamide
- N1-((1-hydroxycyclopentyl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Uniqueness
N1-((1-hydroxycyclopentyl)methyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a hydroxycyclopentyl group and a phenethyl group allows for versatile chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-[(1-hydroxycyclopentyl)methyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-14(17-11-8-13-6-2-1-3-7-13)15(20)18-12-16(21)9-4-5-10-16/h1-3,6-7,21H,4-5,8-12H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLPAKALNGDVHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C(=O)NCCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.